8-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline
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Overview
Description
8-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline is a complex organic compound that features a quinoline core structure substituted with a pyrrolidine ring and a benzoyl group containing bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
The final step involves the acylation of the pyrrolidine ring with 5-bromo-2-chlorobenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
8-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving quinoline derivatives.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent due to its unique structure.
Industry: Possible applications in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 8-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline is not fully understood, but it is believed to interact with various molecular targets in biological systems. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. The presence of the bromine and chlorine atoms may enhance the compound’s ability to form reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.
Pyrrolidine derivatives: Such as nicotine and proline, which have various biological activities
Uniqueness
8-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline is unique due to the combination of its quinoline core with a pyrrolidine ring and a benzoyl group containing halogen atoms. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds .
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O2/c21-14-6-7-17(22)16(11-14)20(25)24-10-8-15(12-24)26-18-5-1-3-13-4-2-9-23-19(13)18/h1-7,9,11,15H,8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLJOAYOMFRBCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=C(C=CC(=C4)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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